molecular formula C15H17BrN4O2 B4825020 N~1~-[4-(ACETYLAMINO)PHENYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE

N~1~-[4-(ACETYLAMINO)PHENYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE

Cat. No.: B4825020
M. Wt: 365.22 g/mol
InChI Key: MHSXSWPLXJGHRJ-UHFFFAOYSA-N
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Description

N~1~-[4-(ACETYLAMINO)PHENYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that features a combination of acetylamino, phenyl, bromo, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(ACETYLAMINO)PHENYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cycloaddition reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).

    Acetylation: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Amidation: The final step involves the coupling of the acetylamino phenyl group with the brominated pyrazole ring through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(ACETYLAMINO)PHENYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig coupling.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium catalysts with appropriate ligands under inert atmosphere.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

N~1~-[4-(ACETYLAMINO)PHENYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-(ACETYLAMINO)PHENYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[4-(ACETYLAMINO)PHENYL]-3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE
  • N~1~-[4-(ACETYLAMINO)PHENYL]-3-(4-FLUORO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE
  • N~1~-[4-(ACETYLAMINO)PHENYL]-3-(4-IODO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE

Uniqueness

The uniqueness of N1-[4-(ACETYLAMINO)PHENYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-(4-bromo-3-methylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2/c1-10-14(16)9-20(19-10)8-7-15(22)18-13-5-3-12(4-6-13)17-11(2)21/h3-6,9H,7-8H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSXSWPLXJGHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[4-(ACETYLAMINO)PHENYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE

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